7,8-Difluoro-4-hydroxy-2-propylquinoline
CAS No.: 1189105-86-9
Cat. No.: VC18387860
Molecular Formula: C12H11F2NO
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189105-86-9 |
|---|---|
| Molecular Formula | C12H11F2NO |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 7,8-difluoro-2-propyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
| Standard InChI Key | ZTGWTXIIQAUNJS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecular formula of 7,8-difluoro-4-hydroxy-2-propylquinoline is C₁₂H₁₃F₂NO, derived from the quinoline backbone (C₉H₇N) modified with substituents:
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Fluorine atoms at C7 and C8 enhance electronegativity and metabolic stability .
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Hydroxyl group at C4 introduces hydrogen-bonding capability, influencing solubility and target interactions .
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Propyl group at C2 increases hydrophobicity, potentially improving membrane permeability .
Table 1: Comparative Structural Data for Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) |
|---|---|---|---|---|
| 7,8-Difluoro-4-hydroxyquinoline | C₉H₅F₂NO | 195.16 | 2.527 | 33.12 |
| 7-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.98 | 33.12 |
| Target Compound* | C₁₂H₁₃F₂NO | 225.24 | ~3.1 | ~40.0 |
*Estimated using SwissADME parameters and analog data .
Physicochemical Predictions
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LogP: Estimated at ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Topological Polar Surface Area (TPSA): ~40 Ų, suggesting balanced solubility and permeability .
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Melting/Boiling Points: Analog data (e.g., 7,8-difluoro-2-methyl-1H-quinolin-4-one ) suggest a boiling point near 322°C and melting point >150°C.
Synthetic Methodologies
Retrosynthetic Analysis
The propyl group at C2 likely originates from alkylation of a preformed quinoline core. A plausible pathway involves:
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Quinoline Core Formation: Cyclization of aniline derivatives with glycerol (Skraup synthesis) or via Friedländer condensation .
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Fluorine Introduction: Electrophilic fluorination using Selectfluor or Balz-Schiemann reaction .
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Hydroxylation: Oxidative introduction of the hydroxyl group at C4 using H₂O₂ or enzymatic methods .
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Propyl Group Installation: Nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
Example Protocol (Hypothetical)
Step 1: Synthesis of 7,8-difluoro-4-hydroxyquinoline
Step 2: Propylation at C2
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Use propylmagnesium bromide in THF under inert atmosphere.
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Purify via column chromatography (ethyl acetate/hexane).
Table 2: Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 130°C (Step 1); 25°C (Step 2) |
| Catalyst | Cu₂O (Step 1) |
| Solvent | Water (Step 1); THF (Step 2) |
| Yield | ~65% (estimated) |
| Property | Value |
|---|---|
| BBB Permeability | Yes |
| CYP2D6 Inhibition | Moderate |
| Half-Life | ~3–5 hours (estimated) |
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